2-nitro-N-(trifluoromethyl)aniline
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Overview
Description
2-nitro-N-(trifluoromethyl)aniline, also known as 2-nitro-4-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of trifluoromethylbenzene, followed by reduction. One common method includes the nitration of benzotrifluoride to produce a mixture of nitrotrifluoromethylbenzenes. The desired 2-nitrotrifluoromethylbenzene is then separated and reduced to this compound using hydrogen in the presence of catalysts and acid acceptors .
Chemical Reactions Analysis
2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen and catalysts, forming 2-amino-N-(trifluoromethyl)aniline.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .
Comparison with Similar Compounds
2-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
2-nitro-4-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns.
2-amino-N-(trifluoromethyl)aniline: The amino derivative formed by the reduction of the nitro group.
4-amino-3-nitrobenzotrifluoride: Another trifluoromethylated nitroaniline with different substitution positions
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability due to the presence of both nitro and trifluoromethyl groups.
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H |
InChI Key |
QFHJYLLWCLQLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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